molecular formula C16H22FNO4S B2598002 tert-butyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate CAS No. 2034529-64-9

tert-butyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate

Cat. No.: B2598002
CAS No.: 2034529-64-9
M. Wt: 343.41
InChI Key: ASDZDWSPHOJDEL-UHFFFAOYSA-N
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Description

tert-Butyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate is a sulfur-containing heterocyclic compound featuring a seven-membered thiazepane ring with two sulfonyl oxygen atoms (1,1-dioxo group) and a 2-fluorophenyl substituent at position 5. The tert-butyl carboxylate group at position 4 serves as a sterically hindered protecting group, enhancing stability during synthetic processes.

Properties

IUPAC Name

tert-butyl 7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO4S/c1-16(2,3)22-15(19)18-9-8-14(23(20,21)11-10-18)12-6-4-5-7-13(12)17/h4-7,14H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDZDWSPHOJDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a 2-fluorophenyl-substituted amine with a thioester or a thiolactone under basic conditions to form the thiazepane ring. The tert-butyl group is introduced through the use of tert-butyl isocyanide or tert-butyl chloroformate in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Substituted thiazepanes with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine: Its thiazepane ring is a common motif in bioactive molecules, and the presence of the fluorophenyl group can enhance the compound’s biological activity and metabolic stability .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity, while the thiazepane ring can provide structural rigidity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazepane Core

Benzyl 7-(2-Fluorophenyl)-1,1-Dioxo-1lambda6,4-Thiazepane-4-Carboxylate
  • Structural Difference : Replaces the tert-butyl group with a benzyl ester.
  • Stability: Benzyl groups are more labile under acidic or hydrogenolytic conditions, making them suitable for transient protection in multistep syntheses. Commercial Availability: Available in milligram to 100 mg quantities, priced from $54 (1 mg) to $248 (100 mg) .
7-(2-Chlorophenyl)-1,1-Dioxo-1lambda6,4-Thiazepane-4-Carboxylate Derivatives
  • Example : Oxolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate (CAS 2176069-09-1).
  • Structural Difference : Chlorophenyl substituent instead of fluorophenyl; oxolan-3-yl ester.
  • Lipophilicity: Chlorine increases logP compared to fluorine, affecting membrane permeability .
tert-Butyl 1-Imino-1-Oxo-5-Phenyl-1lambda6,4-Thiazepane-4-Carboxylate
  • Structural Difference: Contains an imino-oxo group and phenyl substituent (vs. 2-fluorophenyl).
  • Impact: Reactivity: The imino group may participate in hydrogen bonding or tautomerization, unlike the sulfonyl group. Molecular Weight: 324.4 g/mol (vs. ~380–400 g/mol for fluorophenyl derivatives, estimated from ) .

Functional Group Modifications in Related Thiazole/Thiazepane Derivatives

Compounds such as N-{3-[2-(Tert-Butyl)-5-(2-Chloropyrimidin-4-yl)Thiazol-4-yl]-2-Fluorophenyl}-2,6-Difluorobenzenesulfonamide (12a) and 7-{[4-(2-Cyclopropyl-4-(3-(2,6-Difluorophenylsulfonamido)-2-fluorophenyl)thiazol-5-yl)pyrimidin-2-yl]amino}-N-hydroxyheptanamide (14h) () share structural motifs with the target compound:

  • Common Features : Fluorophenyl groups, tert-butyl esters, and sulfonamide linkages.
  • Divergence : Thiazole vs. thiazepane rings.
  • Synthetic Relevance : Both classes employ similar reactions (e.g., Suzuki couplings, amidation) and purification methods (column chromatography), suggesting shared synthetic challenges .

Physicochemical and Conformational Analysis

  • Ring Puckering: The thiazepane ring’s puckering (governed by Cremer-Pople parameters) influences binding to biological targets.
  • Crystallography : SHELX programs () are widely used for structural determination of such compounds, though the target’s crystal structure remains unreported.

Biological Activity

Tert-butyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅FNO₃S
  • Molecular Weight : 286.32 g/mol
  • CAS Number : 2326672-27-7

Biological Activity Overview

Research indicates that compounds with similar structural features to tert-butyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane derivatives exhibit a variety of biological activities, including:

  • Anticancer Activity : Compounds in this class have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial and fungal strains.

The biological activity of tert-butyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate may involve several mechanisms:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes. This mechanism is critical for their anticancer effects.
  • Inhibition of Kinases : The compound may affect the activity of serine/threonine kinases involved in cell cycle regulation and apoptosis. Profiling studies have indicated alterations in kinase activity upon treatment with related compounds.
  • Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis through caspase-dependent and independent pathways.

Case Study 1: Prostate Cancer Cells

A study focused on the effects of a derivative similar to tert-butyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane on prostate cancer cells (22Rv1). Key findings included:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects, with an EC₅₀ value indicating potent activity against resistant cancer cell lines.
  • Mechanism Exploration : Apoptotic markers such as phosphatidylserine exte

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